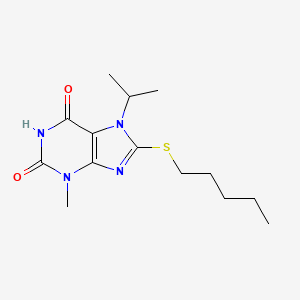

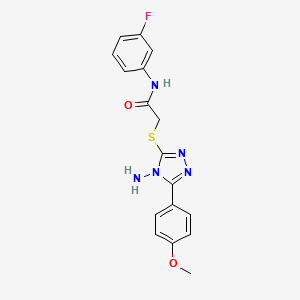

![molecular formula C26H18FN3O4S B2740571 Ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-58-1](/img/structure/B2740571.png)

Ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluorophenyl group, carbonylamino group, and thieno[3,4-d]pyridazine ring. Researchers have employed various synthetic routes, such as radical-based protodeboronation of alkyl boronic esters . Further studies are needed to optimize and streamline the synthesis for practical applications.

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Notably, the radical-based protodeboronation allows for the removal of the boronic ester group, leading to the formation of the desired product. Additionally, it can undergo hydromethylation, resulting in an anti-Markovnikov alkene functionalization .

Applications De Recherche Scientifique

Synthesis and Biological Importance

This compound is part of a broader class of chemicals utilized in the synthesis of diverse heterocyclic systems, which are of significant synthetic and biological importance. For instance, derivatives of similar compounds have been synthesized for their potential antiviral activities, especially against avian influenza virus H5N1, showing promising results in plaque reduction assays on MDCK cells (E. M. Flefel et al., 2014). Additionally, these compounds have been explored for their potential in creating novel anticancer agents. For example, various synthesized heterocycles utilizing thiophene incorporated thioureido substituent as precursors have demonstrated potent activity against colon HCT-116 human cancer cell lines (M. Abdel-Motaal et al., 2020).

Chemical Modification and Activity Enhancement

Chemical modifications of this compound have led to the creation of derivatives with enhanced biological activities. For instance, derivatization through electrolytic partial fluorination has shown to increase the yields and selectivity of certain naphthalene and pyridine derivatives, which are crucial in developing more effective pharmaceutical agents (S. Higashiya et al., 1998). These chemical modifications are vital in the quest for new drugs with improved efficacy and selectivity.

Antimicrobial and Anti-inflammatory Potential

The synthesis of related compounds has been explored for their potential antimicrobial and anti-inflammatory properties. For example, compounds derived from similar chemical structures have shown promising antibacterial and antifungal activity, with some also displaying anti-inflammatory properties, indicating their potential in treating various infections and inflammatory conditions (B. Narayana et al., 2006).

Herbicidal Activities

Derivatives of ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate have also been investigated for their herbicidal activities. Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives synthesized from related compounds have shown significant herbicidal activities against dicotyledonous plants, highlighting the compound's utility in agricultural applications (Han Xu et al., 2008).

Propriétés

IUPAC Name |

ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18FN3O4S/c1-2-34-26(33)22-20-14-35-24(21(20)25(32)30(29-22)17-12-10-16(27)11-13-17)28-23(31)19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,2H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATXWSJWHIPOFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

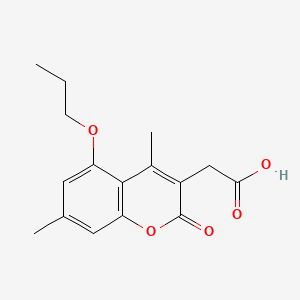

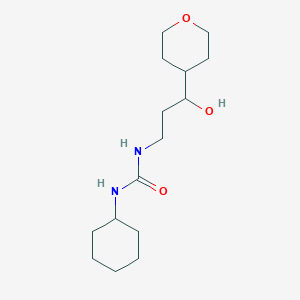

![5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)furan-2-carbohydrazide](/img/structure/B2740492.png)

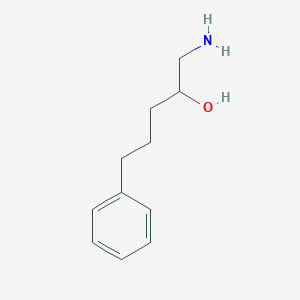

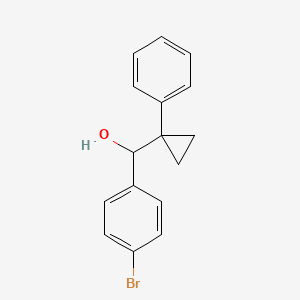

![ethyl 2-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2740496.png)

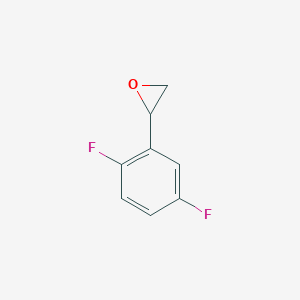

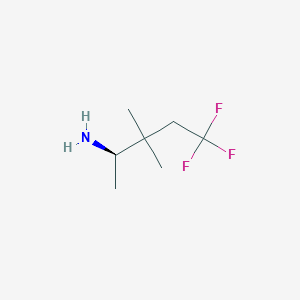

![6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2740498.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/no-structure.png)

![3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B2740507.png)

![Spiro[3.5]nonan-7-amine hydrochloride](/img/structure/B2740508.png)